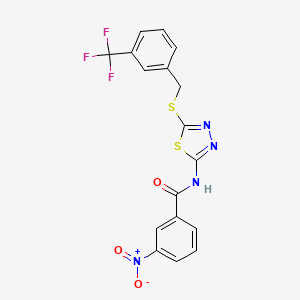

3-nitro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

3-nitro-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F3N4O3S2/c18-17(19,20)12-5-1-3-10(7-12)9-28-16-23-22-15(29-16)21-14(25)11-4-2-6-13(8-11)24(26)27/h1-8H,9H2,(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQGGZMFYSSRXOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F3N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable thioamide with hydrazine derivatives under controlled conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through nucleophilic substitution reactions using trifluoromethylating agents.

Attachment of the Nitrobenzyl Group: The nitrobenzyl group is attached via a nucleophilic aromatic substitution reaction, often using nitrobenzyl halides.

Final Coupling: The final step involves coupling the synthesized intermediates to form the desired compound under specific reaction conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products Formed

The major products formed from these reactions include amine derivatives, substituted thiadiazoles, and various oxidized forms of the original compound.

Scientific Research Applications

Overview

3-nitro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound with significant potential in various scientific fields, particularly in medicinal chemistry and biological research. Its unique structural features, including a trifluoromethyl group and a thiadiazole moiety, contribute to its diverse applications.

Medicinal Chemistry

The compound has been explored for its potential therapeutic properties, particularly in the following areas:

- Anticancer Activity: Research indicates that 3-nitro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide may induce apoptosis in cancer cells. The trifluoromethyl group enhances its lipophilicity, allowing better cellular penetration and interaction with molecular targets involved in cancer progression .

- Antimicrobial Properties: Thiadiazole derivatives have demonstrated significant antimicrobial activity. In studies evaluating various thiadiazole compounds against pathogens such as Salmonella typhi and E. coli, the compound exhibited notable zones of inhibition, suggesting its potential as a new antimicrobial agent.

| Compound | Target Pathogen | Zone of Inhibition (mm) | Concentration (μg/disk) |

|---|---|---|---|

| 18a | S. typhi | 15 | 500 |

| 18b | E. coli | 19 | 500 |

Biological Research

The compound's biological activity extends to several areas:

- Anti-inflammatory Effects: Preliminary studies suggest that the compound may modulate inflammatory pathways, making it a candidate for further exploration in treating inflammatory diseases.

- Mechanism of Action: The mechanism involves interaction with specific enzymes and proteins within cells, potentially altering their functions and affecting cellular processes such as inflammation and apoptosis.

Material Science

The unique chemical structure of 3-nitro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide makes it suitable for developing new materials with enhanced properties:

- Thermal Stability: The incorporation of the thiadiazole ring contributes to thermal stability, which is beneficial for applications requiring materials that can withstand high temperatures without degrading .

Case Study: Anticancer Activity

A study investigated the effects of 3-nitro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide on various cancer cell lines. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values suggesting potent anticancer activity.

Case Study: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of the compound against several bacterial strains. The results showed that the compound was effective at low concentrations, indicating its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of 3-nitro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group and trifluoromethyl group play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. For example, the compound may inhibit enzymes involved in DNA replication, thereby exerting its anti-cancer effects.

Comparison with Similar Compounds

Structural Features and Modifications

The compound’s structural analogs vary in substituents on the benzamide ring, thiadiazole core, and sulfur-linked groups. Key comparisons include:

Pharmacokinetic Properties

- Metabolic Stability : Ethylsulfonyl or aliphatic amine substituents (e.g., compound P17 ) may reduce oxidative metabolism compared to aromatic nitro groups, which are prone to reduction .

Biological Activity

The compound 3-nitro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS Number: 391874-75-2) is a member of the thiadiazole derivative family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 454.5 g/mol. The structure features a thiadiazole ring, a trifluoromethyl group, and a benzamide moiety, which contribute to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 454.5 g/mol |

| CAS Number | 391874-75-2 |

Anticancer Properties

Research indicates that compounds containing the thiadiazole moiety exhibit significant anticancer activity. The specific compound has been shown to induce apoptotic cell death in various cancer cell lines. The mechanism involves the activation of caspases and the modulation of the NF-κB signaling pathway, which are critical in regulating apoptosis.

Case Study:

A study published in Molecular Pharmacology demonstrated that derivatives of thiadiazole, including our compound, inhibited the proliferation of breast cancer cells with an IC50 value of approximately 12 µM. The compound's ability to trigger apoptosis was confirmed through flow cytometry and Western blot analyses, revealing increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

Antiviral Activity

Thiadiazole derivatives have also been explored for their antiviral properties. The compound exhibited promising antiviral activity against several RNA viruses. In vitro studies showed that it effectively inhibited viral replication with an EC50 value of around 30 µM against the Tobacco Mosaic Virus (TMV) .

Research Findings:

A comparative study revealed that modifications to the thiadiazole structure could enhance antiviral efficacy. For instance, substituting different functional groups on the benzene ring significantly impacted the compound's activity against viral pathogens .

The biological activity of 3-nitro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can be attributed to several mechanisms:

- Inhibition of Key Enzymes : The compound may inhibit enzymes critical for cancer cell survival and viral replication.

- Induction of Apoptosis : Activation of apoptotic pathways through caspase activation.

- Modulation of Signaling Pathways : Interaction with signaling pathways such as NF-κB, leading to altered gene expression profiles conducive to cell death.

Comparative Analysis with Similar Compounds

A comparison with other thiadiazole derivatives reveals that the trifluoromethyl substitution enhances lipophilicity and bioavailability, making it a more potent candidate for drug development.

| Compound Name | IC50/EC50 (µM) | Biological Activity |

|---|---|---|

| Compound A | 12 | Anticancer |

| Compound B | 30 | Antiviral |

| 3-Nitro-N-B | 12 | Anticancer / Antiviral |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-nitro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via a two-step procedure:

Thiadiazole Core Formation : React 3-(trifluoromethyl)benzyl mercaptan with 5-amino-1,3,4-thiadiazole-2-thiol in dry acetone under reflux with anhydrous K₂CO₃ as a base (3–5 hours, monitored by TLC).

Benzamide Coupling : Treat the intermediate with 3-nitrobenzoyl chloride in pyridine at room temperature for 12–24 hours. Purify via recrystallization (ethanol/water mixture) and confirm purity using HPLC (>95%) and NMR spectroscopy .

Q. How can structural characterization of this compound be performed to confirm its identity?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal structure to confirm hydrogen bonding (e.g., N–H⋯N interactions) and packing motifs.

- Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., trifluoromethyl at C3 of benzyl, nitro at C3 of benzamide).

- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ion) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodological Answer : Screen against cancer cell lines (e.g., MDA-MB-231, PC3) using MTT assays (48–72 hours incubation, IC₅₀ calculation). Include positive controls (e.g., doxorubicin) and validate via dose-response curves. Parallel assays for kinase inhibition (e.g., Abl/Src) using fluorescence-based ATP competition protocols .

Advanced Research Questions

Q. How can molecular docking studies be designed to investigate its potential as a dual Abl/Src kinase inhibitor?

- Methodological Answer :

Protein Preparation : Retrieve Abl (PDB: 2G2F) and Src (PDB: 1Y57) structures from the PDB. Remove water molecules and add polar hydrogens.

Ligand Preparation : Optimize the compound’s geometry using DFT (B3LYP/6-31G*).

Docking : Use AutoDock Vina with a grid box covering the ATP-binding site (20 ų). Validate with co-crystallized inhibitors (e.g., imatinib for Abl).

Analysis : Prioritize binding poses with hydrogen bonds to hinge regions (e.g., Met318 in Abl) and hydrophobic interactions with trifluoromethyl groups .

Q. How should researchers address contradictions in cytotoxicity data across cell lines?

- Methodological Answer :

- Assay Validation : Replicate experiments with fresh compound batches and standardized protocols (e.g., same passage number for cells).

- Mechanistic Profiling : Perform transcriptomics (RNA-seq) on resistant vs. sensitive cell lines to identify differential gene expression (e.g., ABC transporters).

- Solubility Check : Measure solubility in assay media (DMSO concentration ≤0.1%) using UV-Vis spectroscopy to rule out false negatives .

Q. What strategies can optimize the compound’s metabolic stability without compromising activity?

- Methodological Answer :

- Prodrug Design : Mask the nitro group as a tert-butyl carbamate (cleaved in vivo by esterases).

- Isotere Replacement : Substitute the thiadiazole ring with 1,2,4-triazole and compare stability in microsomal assays (human liver microsomes, NADPH incubation).

- Fluorine Scanning : Introduce fluorine at the benzamide para-position to block CYP450-mediated oxidation .

Q. How can researchers determine the role of the trifluoromethyl group in target binding?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.